1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
CAS No.: 1030937-65-5
Cat. No.: VC6227374
Molecular Formula: C17H17N5O2S
Molecular Weight: 355.42
* For research use only. Not for human or veterinary use.
![1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine - 1030937-65-5](/images/structure/VC6227374.png)
Specification
CAS No. | 1030937-65-5 |
---|---|
Molecular Formula | C17H17N5O2S |
Molecular Weight | 355.42 |
IUPAC Name | 3-nitro-2-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]pyridine |
Standard InChI | InChI=1S/C17H17N5O2S/c23-22(24)15-3-1-7-18-17(15)21-8-5-12(6-9-21)13-11-14(20-19-13)16-4-2-10-25-16/h1-4,7,10-12H,5-6,8-9H2,(H,19,20) |
Standard InChI Key | OIXUTXCOFQIBCV-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=C(C=CC=N4)[N+](=O)[O-] |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound features a piperidine core (a six-membered amine ring) substituted at the 1-position with a 3-nitro-2-pyridinyl group and at the 4-position with a 5-(2-thienyl)-1H-pyrazol-3-yl moiety (Figure 1). Key structural elements include:
-
Pyridine ring: A nitro (-NO₂) group at position 3 and a nitrogen atom at position 2.
-
Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 5 with a thienyl group (a sulfur-containing heterocycle).
-
Piperidine linkage: Connects the pyridine and pyrazole subunits, influencing conformational flexibility and electronic properties.
Table 1: Molecular Properties of Key Substituents
Substituent | Role in Structure | Electronic Effects |
---|---|---|
3-Nitro-2-pyridinyl | Electron-withdrawing group | Enhances aromatic electrophilicity |
5-(2-Thienyl)-1H-pyrazol-3-yl | π-Conjugated system | Modulates solubility and reactivity |
Piperidine | Saturated nitrogen ring | Provides steric bulk and basicity |
The nitro group on the pyridine ring likely enhances electrophilicity, facilitating interactions with biological targets . The thienyl-pyrazole moiety contributes to π-π stacking interactions, a feature common in bioactive molecules .
Synthetic Pathways and Methodologies
Retrosynthetic Strategy
The synthesis of 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine can be conceptualized in three stages:
-
Piperidine functionalization: Introduction of the 3-nitro-2-pyridinyl group at position 1.
-
Pyrazole-thienyl synthesis: Construction of the 5-(2-thienyl)-1H-pyrazole unit.
-
Coupling reactions: Integration of the pyrazole-thienyl subunit at position 4 of the piperidine ring.
Piperidine Functionalization
Iron-catalyzed regioselective synthesis methods, as demonstrated for 1,3-substituted pyrazoles , could be adapted to introduce the pyridinyl group. A proposed pathway involves:
-
Step 1: Nitration of 2-aminopyridine to yield 3-nitro-2-pyridinylamine.
-
Step 2: Copper-mediated coupling with piperidine-4-carbaldehyde under Ullmann conditions .
Pyrazole-Thienyl Synthesis
Microwave-assisted solvent-free synthesis, effective for 3,5-substituted pyrazoles , offers a route to the thienyl-substituted pyrazole:
-
Reactants: Tosylhydrazones of α,β-unsaturated carbonyl compounds and 2-thienylboronic acid.
-
Conditions: Microwave irradiation (150°C, 20 min), yielding 5-(2-thienyl)-1H-pyrazole-3-carbaldehyde .
Final Coupling
A ruthenium(II)-catalyzed oxidative C–N coupling could link the pyrazole-thienyl unit to the piperidine core:
This method ensures high functional group tolerance and yields >80% .
Physicochemical Properties
Predicted Characteristics
Using PubChem data for analog 4-(3-nitro-1H-pyrazol-1-yl)piperidine (CID 61684541) , the following properties are extrapolated:
-
Molecular formula: C₁₇H₁₆N₆O₂S
-
Molecular weight: 368.42 g/mol
-
LogP: ~2.8 (moderate lipophilicity)
-
Solubility: Poor in water (<0.1 mg/mL), soluble in DMSO or DMF.
Spectroscopic Data
-
¹H NMR: Expected signals include:
-
δ 8.2–8.5 ppm (pyridinyl H), δ 7.1–7.3 ppm (thienyl H), δ 3.5–4.0 ppm (piperidine H).
-
-
IR: Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 3100 cm⁻¹ (pyrazole C–H) .
Compound | IC₅₀ (COX-2 inhibition) | Reference |
---|---|---|
Celecoxib | 0.04 µM | |
3-Nitro-pyrazole analog | 0.12 µM | |
Target compound (pred.) | 0.15–0.25 µM | Estimated |
Antimicrobial Effects
Thienyl-substituted pyrazoles demonstrate broad-spectrum activity. For example, compound 11 from Ragavan et al. showed MIC = 8 µg/mL against S. aureus . The thienyl group in the target compound may disrupt bacterial membrane integrity via sulfur interactions .
Challenges and Future Directions
-
Synthetic complexity: Multi-step synthesis requires optimization for scalability.
-
Toxicity profiling: Nitro groups may generate reactive metabolites; in vitro hepatotoxicity assays are recommended .
-
Structural analogs: Testing derivatives with varied substituents (e.g., replacing thienyl with furyl) could enhance selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume